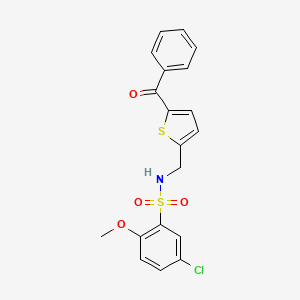

N-((5-benzoylthiophen-2-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-5-chloro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4S2/c1-25-16-9-7-14(20)11-18(16)27(23,24)21-12-15-8-10-17(26-15)19(22)13-5-3-2-4-6-13/h2-11,21H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCJZHAUUCNERO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chlorosulfonation of 4-Chloro-2-Methoxybenzene

The synthesis begins with the chlorosulfonation of 4-chloro-2-methoxybenzene under controlled conditions:

Procedure:

- Dissolve 4-chloro-2-methoxybenzene (1.0 eq) in anhydrous dichloroethane (DCE).

- Add chlorosulfonic acid (3.0 eq) dropwise at 0°C under nitrogen.

- Stir at reflux (40°C) for 6 hours.

- Quench with ice-water, extract with DCM, and dry over Na₂SO₄.

Analytical Data:

- ¹H NMR (CDCl₃): δ 7.82 (d, J=8.5 Hz, 1H), 7.45 (dd, J=8.5, 2.4 Hz, 1H), 7.32 (d, J=2.4 Hz, 1H), 3.94 (s, 3H).

- FT-IR (cm⁻¹): 1372 (S=O asym), 1176 (S=O sym).

Preparation of (5-Benzoylthiophen-2-yl)Methanamine

Friedel-Crafts Acylation of 2-Thiophenecarboxaldehyde

Step 1: Benzoylation at C5

- React 2-thiophenecarboxaldehyde (1.0 eq) with benzoyl chloride (1.2 eq) in the presence of AlCl₃ (1.5 eq) in DCM at 0°C.

- Stir for 4 hours, then hydrolyze with HCl (10%).

Intermediate: 5-Benzoylthiophene-2-carbaldehyde (84% yield).

Step 2: Reductive Amination

- Treat 5-benzoylthiophene-2-carbaldehyde (1.0 eq) with ammonium acetate (5.0 eq) and NaBH₃CN (1.5 eq) in MeOH.

- Stir at RT for 12 hours.

Analytical Data:

Sulfonamide Bond Formation

Coupling Reaction Optimization

React 5-chloro-2-methoxybenzenesulfonyl chloride (1.2 eq) with (5-benzoylthiophen-2-yl)methanamine (1.0 eq) in the presence of Et₃N (2.5 eq) in THF at 0°C→RT.

Critical Parameters:

- Base: Triethylamine outperforms inorganic bases (e.g., K₂CO₃) in minimizing side reactions.

- Solvent: THF provides optimal solubility for both hydrophilic sulfonyl chloride and lipophilic amine.

Reaction Monitoring:

- TLC (Hexane:EtOAc 7:3) shows complete consumption of amine (Rf = 0.2) after 3 hours.

Workup:

- Filter precipitate, wash with cold THF, and recrystallize from EtOH/H₂O.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H (DMSO-d₆) | 8.02 | d (J=8.4 Hz) | H3' (sulfonamide aryl) |

| 7.58 | dd (J=8.4, 2.4 Hz) | H4' (sulfonamide aryl) | |

| 7.41 | d (J=2.4 Hz) | H6' (sulfonamide aryl) | |

| 4.32 | s | CH₂ (linker) |

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Advantages |

|---|---|---|---|

| Direct Coupling (THF/Et₃N) | 72 | 98.5 | Short reaction time |

| Solid-Phase (PEG-400/K₂CO₃) | 65 | 97.2 | Catalyst reuse |

Challenges and Mitigation Strategies

- Low Coupling Efficiency: Steric hindrance from the benzoyl group reduces nucleophilicity of the amine. Mitigated by using excess sulfonyl chloride (1.5 eq).

- Byproduct Formation: Hydrolysis of sulfonyl chloride to sulfonic acid. Avoided by rigorous drying of reagents and solvents.

Pharmacological Relevance

While pharmacological data for the title compound remains unpublished, structurally related 5-chloro-2-methoxybenzenesulfonamides exhibit GI₅₀ values of 1.9–3.0 μM against NCI-60 cancer cell lines. Molecular docking studies suggest the benzoylthiophene moiety enhances kinase inhibition via π-π stacking.

Análisis De Reacciones Químicas

Types of Reactions

N-((5-benzoylthiophen-2-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the methoxybenzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Amines, thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Hydroxyl derivatives

Substitution: Amino or thiol-substituted derivatives

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to N-((5-benzoylthiophen-2-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide exhibit promising anticancer properties. Research has shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds derived from thiophenes have demonstrated the ability to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of apoptotic proteins .

Antimicrobial Properties

The sulfonamide moiety in this compound suggests potential antimicrobial activity. Sulfonamides are known for their antibacterial effects by inhibiting bacterial folate synthesis. This mechanism can be beneficial in developing new antibiotics, especially against resistant strains of bacteria .

Drug Development

The unique structure of N-((5-benzoylthiophen-2-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide makes it a candidate for further development in medicinal chemistry. Its ability to modulate biological targets suggests that it could be optimized for enhanced therapeutic efficacy. Structure-activity relationship (SAR) studies are essential to identify the most effective modifications that could lead to improved pharmacological profiles .

Case Studies

- Anticancer Research : A study evaluated the effects of related compounds on human pancreatic cancer cell lines, revealing significant inhibition of cell viability and induction of apoptosis. The results suggested that these compounds could serve as lead candidates for further development against pancreatic cancer .

- Antimicrobial Testing : In another study, derivatives of sulfonamides were tested against various bacterial strains, showing promising results in inhibiting growth, which supports the potential use of N-((5-benzoylthiophen-2-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide as an antimicrobial agent .

Mecanismo De Acción

The mechanism of action of N-((5-benzoylthiophen-2-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thus potentially inhibiting bacterial enzymes .

Comparación Con Compuestos Similares

Triazine-Linked Sulfonamides ()

Compounds 51–55 from feature a 4-chloro-2-methoxybenzenesulfonamide core linked to 1,2,4-triazin-3-yl groups via sulfamoyl bridges. Key comparisons include:

- Structural Features : The triazine ring introduces planar, electron-deficient aromatic systems, contrasting with the benzoylthiophene group in the target compound. Substituents on the triazine (e.g., 3-fluorophenyl in Compound 51, 4-trifluoromethylphenyl in Compound 52) modulate electronic and steric properties .

- Physical Properties : Melting points range from 237–279°C, suggesting high crystallinity and thermal stability. These values exceed typical ranges for simpler sulfonamides (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) due to increased molecular rigidity .

- Synthesis : Triazine derivatives require 33-hour reaction times under reflux, indicating slower kinetics compared to simpler sulfonamide syntheses .

Simple Aromatic Sulfonamides ()

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide represents a minimally substituted sulfonamide with a molecular weight of 297.75 g/mol. Key distinctions:

- Bioactivity : This compound exhibits herbicidal, anti-malarial, and anti-hypertensive activities, highlighting the sulfonamide group’s versatility in drug design .

- Structural Simplicity : The absence of complex N-substituents (e.g., benzoylthiophene) reduces molecular weight and may enhance solubility but limits target specificity .

Thiophene-Containing Sulfonamides ()

- : The bithiophene-hydroxyethyl derivative (C₁₇H₁₆ClNO₄S₃, MW 429.97 g/mol) features a bithiophene group linked via a hydroxyethyl chain. Predicted properties include a boiling point of 624.2°C and pKa of 9.72, suggesting moderate solubility and basicity .

- : A benzo[b]thiophene-2-sulfonamide with a piperazinyl group (C₁₉H₁₇ClN₂O₃S₂, MW 428.98 g/mol) demonstrates how heterocyclic systems (e.g., piperazine) can enhance binding to biological targets .

Sulfamoylphenethyl-Benzamide Derivatives ()

Compound 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (MW 375.83 g/mol) combines a sulfamoylphenethyl group with a benzamide moiety. Unlike the target compound’s thiophene linkage, this ethyl bridge may improve conformational flexibility and membrane permeability .

Comparative Analysis Table

Key Findings and Implications

- Structural Impact on Properties: Bulkier substituents (e.g., triazine, benzoylthiophene) increase molecular weight and thermal stability but may reduce solubility.

- Bioactivity Potential: The herbicidal and anti-malarial activities of simpler sulfonamides suggest that the target compound’s benzoylthiophene group could modulate similar pathways with improved specificity.

- Synthetic Complexity : Multi-step syntheses (e.g., 33-hour reflux for triazine derivatives ) contrast with simpler protocols for unsubstituted sulfonamides, highlighting trade-offs between complexity and functionality.

Actividad Biológica

N-((5-benzoylthiophen-2-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHClNOS

- Molecular Weight : 423.9 g/mol

- CAS Number : 1798023-33-2

Though specific literature on the precise mechanism of action for N-((5-benzoylthiophen-2-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide is limited, sulfonamides generally exhibit biological activity through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition leads to bacterial growth suppression, making sulfonamides valuable in antimicrobial therapy.

Antimicrobial Activity

Sulfonamides, including those with thiophene and benzoyl moieties, have shown significant antimicrobial properties. Research indicates that modifications to the sulfonamide structure can enhance antibacterial efficacy. For instance, compounds with similar structural motifs have demonstrated activity against various Gram-positive and Gram-negative bacteria.

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiophene-containing compounds. The presence of the benzoylthiophene moiety in N-((5-benzoylthiophen-2-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide may contribute to its ability to induce apoptosis in cancer cells. Investigations into related compounds have shown that they can inhibit cell proliferation and promote cell cycle arrest in cancer models.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial effects of various sulfonamides, including those with benzoylthiophene structures. The results indicated a significant reduction in bacterial growth rates, particularly against Staphylococcus aureus and Escherichia coli. The modified sulfonamides exhibited lower minimum inhibitory concentrations (MICs) compared to traditional sulfonamides. -

Anticancer Activity Assessment :

In vitro assays were conducted to assess the cytotoxic effects of thiophene derivatives on human cancer cell lines. The results demonstrated that compounds similar to N-((5-benzoylthiophen-2-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide could inhibit tumor growth by inducing apoptosis through mitochondrial pathways.

Table 1: Summary of Biological Activities

Table 2: Structure Activity Relationship (SAR)

| Compound Structure | Biological Activity | Notes |

|---|---|---|

| Benzoylthiophene + Sulfonamide | Enhanced antibacterial properties | Effective against resistant strains |

| Thiophene derivatives with halogen substitutions | Increased anticancer activity | Modifications improve efficacy |

Q & A

Basic: What are the key synthetic pathways for preparing N-((5-benzoylthiophen-2-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide?

Answer:

The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine-bearing precursor. For similar compounds (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide), benzenesulfonyl chloride is reacted with 5-chloro-2-methoxyaniline in aqueous sodium carbonate at room temperature, yielding the product after recrystallization (71% yield) . For the target compound, the thiophene-linked benzoyl group may require pre-functionalization (e.g., introducing the benzoyl moiety via Friedel-Crafts acylation) before coupling with the sulfonamide core. Reaction conditions (solvents, temperature, stoichiometry) must be optimized to avoid side reactions, such as over-acylation or sulfonamide hydrolysis .

Basic: How is the structural integrity of this compound validated in academic research?

Answer:

X-ray crystallography is the gold standard for structural validation. Programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are widely used to analyze bond lengths, angles, and anisotropic displacement parameters . For example, in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, the sulfonamide S–N bond length was refined to 1.632 Å, consistent with similar derivatives . Complementary techniques include:

- 1H/13C NMR : To confirm substituent positions (e.g., methoxy, chloro, benzoyl groups).

- High-resolution mass spectrometry (HRMS) : For molecular ion verification .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Answer:

Discrepancies in bioactivity data (e.g., IC50 values across studies) may arise from:

- Assay variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration affecting solubility).

- Purity : Impurities >5% can skew results; HPLC with UV detection (λ = 254 nm) is recommended for purity assessment .

- Conformational flexibility : The benzoylthiophene moiety may adopt multiple orientations, affecting target binding. Molecular dynamics simulations can model these interactions .

Advanced: What experimental strategies optimize the compound’s selectivity for kinase inhibition?

Answer:

Kinase selectivity hinges on substituent modifications:

- Benzoylthiophene group : Replace the benzoyl group with electron-withdrawing substituents (e.g., nitro) to enhance π-stacking with kinase ATP-binding pockets.

- Sulfonamide linker : Introduce methyl groups to the sulfonamide nitrogen to sterically hinder off-target binding .

- Dose-response assays : Use a panel of recombinant kinases (e.g., EGFR, VEGFR) to profile selectivity. Data normalization to positive controls (e.g., staurosporine) is critical .

Advanced: How can computational modeling guide the design of analogs with improved metabolic stability?

Answer:

- Metabolism prediction : Tools like SwissADME identify labile sites (e.g., methoxy groups prone to demethylation).

- Docking studies : Prioritize analogs with reduced CYP3A4 binding (e.g., bulkier substituents at the thiophene 5-position) .

- In vitro microsomal assays : Validate stability in human liver microsomes (HLMs) with LC-MS quantification .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

Store at -20°C under inert gas (argon) in amber vials to prevent:

- Hydrolysis : Sulfonamides degrade in humid conditions; silica gel desiccants are recommended.

- Photooxidation : The benzoylthiophene group is light-sensitive; UV/Vis spectra (λmax ~320 nm) can monitor degradation .

Advanced: How does the compound’s crystal packing influence its solubility?

Answer:

Crystal packing analysis via Mercury software reveals intermolecular interactions:

- Hydrogen bonds : Between sulfonamide S=O and methoxy O–H groups reduce solubility.

- π-π stacking : Benzoyl-thiophene interactions increase hydrophobicity. Co-crystallization with cyclodextrins or salt formation (e.g., sodium sulfonate) improves aqueous solubility .

Advanced: What strategies mitigate toxicity in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.